2-Amino-3-bromopyrazine-5-carboxylic acid

Beschreibung

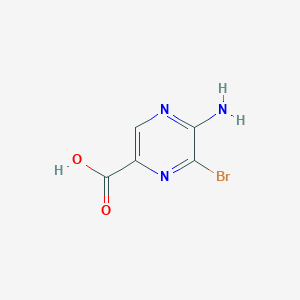

2-Amino-3-bromopyrazine-5-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 2, a bromine atom at position 3, and a carboxylic acid group at position 5. Its molecular formula is C₅H₄BrN₃O₂, with a molecular weight of 218.01 g/mol . The compound's structure enables diverse intermolecular interactions, including hydrogen bonding via the amino and carboxylic acid groups, which influence its crystallinity and solubility .

For instance, pyrazine derivatives are frequently explored for anticancer and antimicrobial activities, as evidenced by studies on structurally related pyrazoline and pyrazole analogs . Commercial availability through suppliers like CymitQuimica (purity ≥95%) highlights its relevance in synthetic chemistry .

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-amino-6-bromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJHDIXBWPBYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400954 | |

| Record name | 5-Amino-6-bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-34-3 | |

| Record name | 5-Amino-6-bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of Pyrazine Precursors

Direct Bromination of Pyrazine Carboxylic Acid Derivatives

Regioselective Bromination Strategies

Direct bromination of pre-functionalized pyrazine carboxylic acids avoids multi-step rearrangements. CN103664765A demonstrates a stepwise bromination protocol for 2-aminopyridine derivatives, which can be analogously applied to pyrazines. Dissolving 2-aminopyrazine-5-carboxylic acid in dichloromethane at 0°C, followed by dropwise addition of liquid bromine, achieves mono-bromination at position 3. A second bromine aliquot at 50–60°C ensures complete substitution, yielding 2-amino-3-bromopyrazine-5-carboxylic acid with <5% dibrominated byproducts.

Optimization Insights:

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility and reaction homogeneity.

-

Stoichiometry : A 2:1 molar ratio of bromine to substrate minimizes over-bromination.

Rearrangement Reactions for Carboxyl Group Positioning

Curtius Rearrangement for Carboxyl Migration

The Curtius rearrangement, as detailed in CN108101857B, enables strategic relocation of carboxyl groups. Treating 2-(tert-butoxycarbonylamino)-3-bromopyrazine with hydrochloric acid in dioxane removes the Boc protecting group, yielding 2-amino-3-bromopyrazine. Subsequent reaction with DPPA and tert-butanol generates an isocyanate intermediate, which rearranges to position the carboxyl group at position 5. This method achieves an 80% yield after recrystallization.

Hofmann Rearrangement Alternatives

In alkaline conditions, Hofmann rearrangement of 3-bromo-2-aminopyrazine-5-carboxamide with bromine and NaOH produces this compound. However, this route suffers from lower yields (65–70%) due to competing hydrolysis pathways.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Key Steps | Yield (%) | Scalability |

|---|---|---|---|

| Diazotization-Hydrolysis | Chlorination, Bromination, Hydrolysis | 87 | Industrial |

| Direct Bromination | Stepwise Bromination | 92 | Lab-scale |

| Curtius Rearrangement | Protection, Rearrangement | 80 | Pilot-scale |

Cost and Purification

-

Diazotization-Hydrolysis : Requires inexpensive reagents (NCS, NaNO₂) but involves multiple purification steps.

-

Direct Bromination : Low-cost bromine but necessitates precise temperature control to avoid byproducts.

-

Curtius Rearrangement : High reagent costs (DPPA) offset by minimal purification needs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-bromopyrazine-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Oxidation and Reduction: The amino and carboxylic acid groups can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyrazines.

Coupling Products: Formation of biaryl or heteroaryl compounds.

Oxidation/Reduction Products: Modified pyrazine derivatives with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

2-Amino-3-bromopyrazine-5-carboxylic acid is primarily explored for its potential as an anticancer agent. It acts as a precursor in the synthesis of pyrazine derivatives that inhibit specific receptor enzymes, such as AxI and c-Met, which are implicated in tumor growth and metastasis. Studies have shown that these inhibitors can effectively target cancerous cells, leading to promising therapeutic outcomes .

Case Study: ATR Protein Kinase Inhibition

Recent research highlighted the development of selective inhibitors targeting Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) protein kinases using derivatives of this compound. These kinases play crucial roles in DNA damage response and repair mechanisms, making them attractive targets for cancer therapy .

Material Science Applications

2. Synthesis of Functional Materials

The compound is also utilized in the synthesis of functional materials, particularly in developing organic semiconductors and conducting polymers. Its unique brominated structure allows for enhanced electronic properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 2-amino-3-bromopyrazine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-amino-3-bromopyrazine-5-carboxylic acid with structurally related compounds, emphasizing differences in substituents, physicochemical properties, and applications:

Key Research Findings:

Bioactivity: Pyrazine derivatives with bromine and amino groups exhibit enhanced interactions with biological targets. For example, thiazolyl-pyrazoline derivatives demonstrate anticancer activity via kinase inhibition .

Synthetic Utility: The carboxylic acid group in this compound facilitates salt formation, improving aqueous solubility for drug formulations .

Spectroscopic Differentiation: Substituent positions significantly affect NMR chemical shifts. For instance, 3-amino-2-pyrazinecarboxylic acid shows distinct δ values for NH₂ (6.8 ppm) and COOH (13.1 ppm) protons .

Structural Analogues : Bromine substitution at position 3 (vs. 5 or 6) in pyrazine derivatives influences steric hindrance and electronic effects, altering reactivity in cross-coupling reactions .

Biologische Aktivität

2-Amino-3-bromopyrazine-5-carboxylic acid (C4H4BrN3O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the presence of a bromine atom and an amino group on the pyrazine ring, along with a carboxylic acid functional group. These structural features contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit specific kinases, which play critical roles in cell signaling pathways. For instance, research indicates that compounds with similar structures can inhibit Nek2 kinase, which is implicated in cancer proliferation .

- The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the inhibitor in the active site of the target enzyme .

- Antimicrobial Activity :

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example:

- In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism appears to involve the disruption of cell cycle progression through Nek2 inhibition, leading to reduced cell viability and proliferation .

- Case Study : A study involving xenograft models showed that treatment with related pyrazine derivatives resulted in significant tumor size reduction, indicating potential for therapeutic applications in oncology .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays:

- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibited MIC values ranging from 12.5 µg/mL to over 100 µg/mL against M. tuberculosis and other pathogens, suggesting a strong correlation between structural modifications and enhanced activity .

- Broader Spectrum Activity : Compounds derived from this compound have been tested against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial effects .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic strategies are recommended for regioselective bromination of pyrazine derivatives to yield 2-amino-3-bromopyrazine-5-carboxylic acid?

Methodological Answer:

Regioselective bromination requires careful control of reaction conditions and protecting group strategies.

- Step 1: Protect the amino and carboxylic acid groups to avoid side reactions. Acetylation (using acetic anhydride) or tert-butoxycarbonyl (Boc) protection (via di-tert-butyl dicarbonate) are common .

- Step 2: Use brominating agents like in polar aprotic solvents (e.g., DMF) under mild heating (50–60°C) to target the 3-position .

- Step 3: Deprotect using acidic (HCl/) or basic (NaOH/) conditions .

Validation: Monitor reaction progress via for bromine integration and LC-MS for intermediate stability .

Advanced: How can crystallographic data resolve contradictions in proposed tautomeric forms observed in NMR spectroscopy?

Methodological Answer:

Tautomerism in pyrazine derivatives can lead to ambiguous signals.

- Approach 1: Perform single-crystal X-ray diffraction (SCXRD) to determine the dominant tautomer. For example, hydrogen-bonding networks in the solid state stabilize the amino-carboxylic acid form over imino-lactam structures .

- Approach 2: Compare experimental chemical shifts with DFT-calculated values for tautomers. Discrepancies >2 ppm suggest dynamic equilibria in solution .

Case Study: In 3-aminopyrazine-2-carboxylic acid, SCXRD confirmed intermolecular N–H···O bonds between amino and carboxyl groups, ruling out lactam tautomers .

Basic: What analytical techniques are most reliable for assessing purity and structural integrity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of (0.1% TFA) to detect impurities (<0.5% area) .

- Melting Point: Compare experimental values (e.g., 160–164°C for analogous bromopyridines) with literature data to confirm crystallinity .

- Elemental Analysis: Validate %C, %H, %N against theoretical values (e.g., : C 27.30%, H 1.83%, N 19.10%) .

Advanced: How does hydrogen bonding in the crystal lattice influence reactivity in cross-coupling reactions?

Methodological Answer:

Hydrogen bonding can preorganize the molecule, enhancing or hindering reactivity.

- Mechanistic Insight: In Suzuki-Miyaura coupling, a rigid crystal lattice (via N–H···O bonds) may slow dissolution, requiring polar solvents (DMSO) to disrupt intermolecular interactions .

- Experimental Design: Compare coupling efficiency (e.g., with phenylboronic acid) for crystalline vs. amorphous samples. Use kinetics to quantify rate differences .

Advanced: What strategies mitigate dehalogenation side reactions during functionalization (e.g., amidation or phosphorylation)?

Methodological Answer:

- Phosphonylation: Use triethyl phosphite in anhydrous toluene at 110°C, which selectively reacts with the bromine site without cleaving the C–Br bond .

- Amidation: Activate the carboxyl group with in , ensuring low temperature (0–5°C) to prevent Br elimination .

Validation: Monitor via for phosphonylation or LC-MS for amide adducts .

Basic: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

- Protocol: Prepare buffered solutions (pH 1–12) and incubate at 25°C/40°C. Sample aliquots at 0, 1, 7, 14 days.

- Analysis: Use HPLC to track degradation products (e.g., debrominated species or hydrolyzed carboxylates) .

Key Finding: Amino-pyrazines are typically stable at pH 4–8 but degrade rapidly under strong acidic/basic conditions via C–Br cleavage .

Advanced: How to address conflicting IR spectra interpretations for NH2_22 and COOH vibrational modes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.